molecular formula C13H9NO4 B6341817 3-Nitro-2-phenylbenzoic acid CAS No. 91804-34-1

3-Nitro-2-phenylbenzoic acid

Cat. No.: B6341817
CAS No.: 91804-34-1
M. Wt: 243.21 g/mol
InChI Key: CGVYXCSHRKEUQN-UHFFFAOYSA-N
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Description

3-Nitro-2-phenylbenzoic acid: is an organic compound with the molecular formula C₁₃H₉NO₄. It is a derivative of benzoic acid, where a nitro group is attached to the third position and a phenyl group is attached to the second position of the benzoic acid ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-2-phenylbenzoic acid can be achieved through several methods. One common method involves the nitration of 2-phenylbenzoic acid. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-2-phenylbenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents.

    Coupling Reactions: It can undergo coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products:

    Reduction: 3-Amino-2-phenylbenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds with diverse functional groups.

Scientific Research Applications

3-Nitro-2-phenylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2-Nitrobenzoic acid: Similar structure but with the nitro group at the second position.

    4-Nitrobenzoic acid: Nitro group at the fourth position.

    2-Phenylbenzoic acid: Lacks the nitro group.

Uniqueness: 3-Nitro-2-phenylbenzoic acid is unique due to the presence of both a nitro group and a phenyl group on the benzoic acid ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-nitro-2-phenylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)10-7-4-8-11(14(17)18)12(10)9-5-2-1-3-6-9/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVYXCSHRKEUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Palladium acetate (5.6 mg, 0.025 mmol), 3-nitrobenzoic acid (84 mg, 0.5 mmol) and 4-chlorobenzene (283 mg, 2.5 mmol), butyldi-1-adamantylphosphine (19.2 mg, 0.05 mmol, Cs2CO3 (358 mg, 1.1 mmol), molecular sieves 3 Å (155 mg) and anhydrous DMF (2.5 mL). After flash chromatography and preparative HPLC 79 mg (65%) of a white solid was obtained. Analytical data are consistent with that of previously reported data.3 1H NMR (300 MHz, CDCl3) δ 7.32-7.37 (m, 2H), 7.42-7.46 (m, 3H), 7.57 (d, J-8.4 Hz, 1H), 8.40 (dd, J-8.4 Hz, 2.1 Hz, 1H), 8.80 (d, J-2.1 Hz, 1H). Carboxylate proton signal was not observed. The 1H NMR spectrum is shown in FIG. 37.
Quantity
84 mg
Type
reactant
Reaction Step One
Quantity
283 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Cs2CO3
Quantity
358 mg
Type
reactant
Reaction Step Four
Quantity
5.6 mg
Type
catalyst
Reaction Step Five
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Six
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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